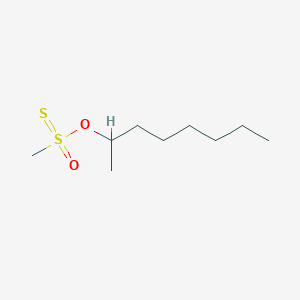

2-Methylpropene-1-tributylstannane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methylpropene-1-tributylstannane:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

Dehydration of Tertiary Butyl Alcohol: : One common method to synthesize 2-methylprop-1-ene involves the dehydration of tertiary butyl alcohol (TBA) using acidic catalysts such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the alkene .

-

Catalytic Dehydrogenation of Isobutane: : Another method involves the catalytic dehydrogenation of isobutane. This process uses catalysts such as platinum or chromium oxide at high temperatures to remove hydrogen and form 2-methylprop-1-ene .

Industrial Production Methods

-

Steam Cracking: : In industrial settings, 2-methylprop-1-ene is often produced as a byproduct of steam cracking, a process used to produce ethylene and other alkenes from hydrocarbons. The resulting butene streams are separated and purified to obtain 2-methylprop-1-ene .

-

Back-Cracking of Methyl Tert-Butyl Ether (MTBE): : High-purity 2-methylprop-1-ene can also be produced by back-cracking MTBE at high temperatures, followed by distillation to separate the isobutylene from methanol .

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : 2-methylprop-1-ene can undergo oxidation reactions to form various products, including methacrolein and methacrylic acid. These reactions typically involve the use of oxidizing agents such as potassium permanganate or ozone .

-

Polymerization: : This compound can undergo polymerization reactions to form polyisobutylene, a material used in the production of butyl rubber. The polymerization process is often initiated by free radicals or cationic catalysts .

-

Alkylation: : 2-methylprop-1-ene can react with butane in the presence of acidic catalysts to form isooctane, a high-octane fuel additive .

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, ozone.

Catalysts: Sulfuric acid, platinum, chromium oxide.

Reaction Conditions: Elevated temperatures, acidic or basic environments.

Major Products

Methacrolein: Formed through oxidation.

Polyisobutylene: Formed through polymerization.

Isooctane: Formed through alkylation.

Aplicaciones Científicas De Investigación

2-Methylpropene-1-tributylstannane: has several applications in scientific research:

-

Chemistry: : Used as a starting material in the synthesis of various organic compounds, including antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) .

-

Biology: : Investigated for its potential use in the development of new materials with biological applications, such as drug delivery systems and biocompatible polymers .

-

Medicine: : Explored for its potential in creating new pharmaceutical compounds and medical devices .

-

Industry: : Utilized in the production of high-octane fuel additives, synthetic rubber, and other industrial chemicals .

Mecanismo De Acción

The mechanism by which 2-Methylpropene-1-tributylstannane exerts its effects involves several molecular targets and pathways:

-

Radical Polymerization: : The compound can initiate radical polymerization reactions, leading to the formation of long-chain polymers. This process involves the generation of free radicals that propagate the polymerization reaction .

-

Catalytic Reactions: : The tin(4+) component can act as a catalyst in various chemical reactions, facilitating the formation of new chemical bonds and the transformation of reactants into products .

Comparación Con Compuestos Similares

2-Methylpropene-1-tributylstannane: can be compared with other similar compounds to highlight its uniqueness:

-

2-Methylpropene (Isobutylene): : Similar in structure but lacks the tin(4+) component, making it less versatile in catalytic applications .

-

Butane: : A simple hydrocarbon that does not possess the reactive double bond found in 2-methylprop-1-ene .

-

Tin(4+) Compounds: : Other tin(4+) compounds, such as tin(IV) chloride, are used as catalysts but do not have the same reactivity as the combined compound with 2-methylprop-1-ene .

By combining these components, This compound offers unique properties and reactivity that make it valuable in various scientific and industrial applications.

Propiedades

IUPAC Name |

butane;2-methylprop-1-ene;tin(4+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7.3C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1H,2-3H3;3*1,3-4H2,2H3;/q4*-1;+4 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDDJCMBLWPGGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].CCC[CH2-].CCC[CH2-].CC(=[CH-])C.[Sn+4] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34Sn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8068048.png)

amine](/img/structure/B8068050.png)

![2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-5H-thieno[3,2-c][1,5]benzodiazepine](/img/structure/B8068056.png)

![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B8068070.png)

![6-[(hydroxyamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B8068100.png)